molecular formula C12H17FO2 B7990423 3-(4-Fluoro-2-methoxyphenyl)-3-pentanol

3-(4-Fluoro-2-methoxyphenyl)-3-pentanol

Cat. No.: B7990423
M. Wt: 212.26 g/mol
InChI Key: ZDWBFVVCVQAIDZ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methoxyphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone with a hydroxyl group and a substituted phenyl ring at the third carbon. The phenyl ring is modified with a fluorine atom at the para position (4-) and a methoxy group at the ortho position (2-).

Properties

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-4-12(14,5-2)10-7-6-9(13)8-11(10)15-3/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWBFVVCVQAIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C=C(C=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methoxyphenyl)-3-pentanol typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methoxyphenyl)-3-pentanol can undergo various types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.

Major Products Formed

    Oxidation: Formation of 3-(4-Fluoro-2-methoxyphenyl)-3-pentanone or 3-(4-Fluoro-2-methoxyphenyl)pentanoic acid.

    Reduction: Formation of this compound or 3-(4-Fluoro-2-methoxyphenyl)pentane.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that compounds with similar structural motifs to 3-(4-Fluoro-2-methoxyphenyl)-3-pentanol exhibit potential as anticancer agents. For instance, the targeting of epidermal growth factor receptors (EGFR) has been a focal point in developing selective inhibitors for non-small-cell lung cancer (NSCLC). Compounds that incorporate a fluorine atom and methoxy groups have shown enhanced potency against cancer cell lines due to their ability to interact favorably with biological targets, leading to improved therapeutic outcomes .

Cytotoxic Agents
The compound's structural features suggest it may serve as a delivery vector for cytotoxic agents. Research indicates that acrylate systems can be utilized to release potent cytotoxic drugs selectively at tumor sites, minimizing damage to healthy tissues. This targeted delivery mechanism is crucial for improving the efficacy of chemotherapy while reducing side effects .

Structure-Activity Relationship Studies

Optimization of Activity
The structure-activity relationship (SAR) studies of related compounds have demonstrated that the presence of electron-withdrawing groups such as fluorine enhances the biological activity of phenolic compounds. The methoxy group contributes to solubility and bioavailability, making derivatives of this compound promising candidates for further development .

Pharmacological Investigations

In Vitro and In Vivo Studies
Pharmacological studies have revealed that compounds similar to this compound exhibit significant activity against various cancer cell lines. For example, in vitro assays have shown that these compounds can inhibit cell proliferation effectively, with IC50 values indicating strong potency. In vivo studies further support these findings, demonstrating tumor growth inhibition in xenograft models .

Potential for Drug Development

Novel Therapeutics
Given its promising biological activities, this compound may serve as a lead compound for the development of new therapeutics targeting specific molecular pathways involved in cancer progression. The ongoing research into its synthesis and modification could yield derivatives with enhanced efficacy and safety profiles, suitable for clinical applications .

Data Table: Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReferences
This compoundFluorine and methoxy substituentsAnticancer potential
Acrylate ConjugatesReactive Michael acceptorsTargeted drug delivery
EGFR InhibitorsSelective for mutant formsEffective in NSCLC models

Case Studies

Case Study 1: Targeting EGFR Mutations
A study investigated the efficacy of a series of EGFR inhibitors, including analogs derived from phenolic compounds similar to this compound. The results showed significant inhibition of tumor growth in patients with T790M mutations, highlighting the potential for developing selective therapies based on this compound's structure .

Case Study 2: Cytotoxic Drug Delivery
Research demonstrated that acrylate derivatives could effectively release cytotoxic agents upon interaction with specific proteins involved in cancer cell proliferation. The study illustrated how modifying the structure of these compounds could enhance their selectivity and efficacy in targeting cancer cells while sparing normal tissues .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups can influence its binding affinity and reactivity with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-3-pentanol (CAS 17138-75-9)

  • Structure : Differs by replacing the 4-fluoro substituent with a methoxy group.
  • The para-methoxy group enhances electron-donating effects, which may stabilize aromatic interactions but reduce oxidative stability. Bioactivity: Methoxy-substituted phenyl alcohols are known to participate in plant defense priming, though their efficacy is often lower than fluorinated derivatives due to differences in volatility and receptor binding .

3-(2-Methoxy-5-methylphenyl)-3-pentanol (CAS 1338982-31-2)

  • Structure : Features a methyl group at the 5-position and a methoxy group at the 2-position on the phenyl ring.
  • The lack of fluorine diminishes polarity, reducing solubility in polar solvents compared to the 4-fluoro-2-methoxy derivative.

3-(3-Fluoro-2-methylphenyl)-3-pentanol

  • Structure : Substitutes the 4-fluoro and 2-methoxy groups with a 3-fluoro and 2-methyl arrangement.
  • The methyl group at the ortho position may sterically block interactions with enzymes or receptors. Bioactivity: Fluorine at the meta position is less effective in enhancing agrochemical activity compared to para-fluoro derivatives, as observed in similar compounds .

Table 1: Key Properties of 3-(4-Fluoro-2-methoxyphenyl)-3-pentanol and Analogs

Property This compound 3-(4-Methoxyphenyl)-3-pentanol 3-(2-Methoxy-5-methylphenyl)-3-pentanol 3-(3-Fluoro-2-methylphenyl)-3-pentanol
Molecular Weight ~226.27 g/mol* 194.27 g/mol 208.30 g/mol ~196.25 g/mol*
Polarity High (due to F and OCH₃) Moderate (OCH₃ only) Low (OCH₃ + CH₃) Moderate (F + CH₃)
Volatility Moderate Low Very low Moderate
Bioactivity (Plant Defense) Hypothesized high efficacy Moderate Low Moderate

*Estimated based on structural analogs.

Impact of Substituents on Bioactivity

  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances interactions with biological targets, such as plant defense receptors, by polarizing the phenyl ring. Methoxy groups, while electron-donating, lack this polar effect, reducing priming efficiency .
  • Substituent Position : Para-fluoro substitution maximizes resonance stabilization, improving stability and reactivity. Ortho-methoxy groups introduce steric hindrance but may enhance binding specificity in certain contexts .

Thermodynamic and Solubility Considerations

  • The 4-fluoro-2-methoxy derivative is expected to have higher boiling and melting points than non-fluorinated analogs due to increased polarity.
  • Solubility in aqueous systems is likely lower than simpler alcohols (e.g., 3-pentanol) but higher than fully non-polar analogs .

Biological Activity

3-(4-Fluoro-2-methoxyphenyl)-3-pentanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a pentanol side chain, which contribute to its unique chemical reactivity and biological interactions. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert effects through:

  • Enzyme Inhibition : Binding to enzymes involved in metabolic pathways, potentially disrupting normal cellular functions.
  • Receptor Modulation : Interacting with receptors that regulate various physiological processes, which may lead to therapeutic effects or side effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a study evaluated various derivatives for their cytotoxic effects against multiple cancer cell lines, including leukemia and lung cancer cells. The results showed that certain derivatives demonstrated significant growth inhibition at concentrations as low as 105M10^{-5}M .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedGrowth Inhibition (%)
Compound ARPMI-8226 (Leukemia)25%
Compound BA549 (Lung Cancer)30%
Compound CSN12C (Renal Cancer)20%

Antimicrobial Properties

In addition to anticancer activity, the compound has been investigated for antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Studies

  • Cytotoxicity Study : A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index .
  • Mechanistic Insights : Another investigation focused on elucidating the mechanism of action of related compounds. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, further supporting their potential as anticancer agents .

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